Physicochemical properties of 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Physicochemical properties of 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Cycloalkane Amino Acids in Drug Discovery
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter acidity, all of which can lead to improved drug efficacy and safety profiles.[1][2][4] Simultaneously, the use of conformationally constrained scaffolds, such as the cyclobutane ring, has gained significant traction.[5][6][7] These rigid structures can pre-organize pharmacophoric elements into a bioactive conformation, potentially increasing binding affinity and selectivity for their biological targets.[6][7]
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid emerges as a compound of significant interest at the intersection of these two strategies. As a non-natural amino acid, it provides a unique building block for peptidomimetics and small molecule therapeutics.[5][8] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of this molecule, offering both theoretical insights and practical, field-proven methodologies for their experimental determination.
Molecular Structure and Core Attributes
A foundational understanding of a molecule begins with its basic structural and identifying information.
| Property | Value | Source |
| IUPAC Name | 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | PubChem[9] |
| CAS Number | 1240529-38-7 (and others) | BLDpharm[10], NextSDS[11] |
| Molecular Formula | C6H8F3NO2 | PubChem[9] |
| Molecular Weight | 183.13 g/mol | AChemBlock[12] |
| Predicted XlogP | -2.0 | PubChem[9] |
Acidity and pKa: The Influence of the Trifluoromethyl Group
The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, profoundly impacts its solubility, permeability, and target binding. For an amino acid, we are interested in the pKa of the carboxylic acid group (pKa1) and the amino group (pKa2).
The strong electron-withdrawing nature of the trifluoromethyl group is expected to have a significant acidifying effect on both the carboxylic acid and the amino group.[4][13] This is due to the inductive effect of the -CF3 group, which stabilizes the conjugate base of the carboxylic acid and decreases the basicity of the amino group.
Experimental Determination of pKa via Potentiometric Titration
Potentiometric titration is the gold-standard method for the experimental determination of pKa values.[14][15][16] This technique involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.
Caption: Workflow for pKa determination by potentiometric titration.
-
Solution Preparation: Prepare a 0.1 M solution of 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid in deionized water. If solubility is a concern, a co-solvent such as methanol may be used, but the effect on pKa should be noted.
-
Acid Titration: Titrate the solution with a standardized solution of 0.1 M HCl to a pH of approximately 1.5 to ensure both the carboxylic acid and amino groups are fully protonated.
-
Base Titration: Begin the titration with a standardized 0.1 M NaOH solution, adding it in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of NaOH.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa of the carboxylic acid (pKa1) is the pH at the first half-equivalence point, and the pKa of the amino group (pKa2) is the pH at the second half-equivalence point.[17]
Lipophilicity (logP/logD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME (absorption, distribution, metabolism, and excretion) properties.[18][19][20] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH (typically 7.4 to represent physiological conditions) is a more relevant parameter.[18][19]
The trifluoromethyl group is known to increase lipophilicity (Hansch π value of +0.88).[1] However, the presence of the ionizable amino and carboxylic acid groups will lead to a low predicted XlogP of -2.0, suggesting that the compound is predominantly hydrophilic.[9]
Experimental Determination of logP/logD via the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP.[18][20][21]
Caption: Workflow for logP/logD determination using the shake-flask method.
-
Solvent Preparation: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water (or a buffer of pH 7.4 for logD) and allowing the phases to separate.
-
Compound Addition: Accurately weigh and dissolve a small amount of the compound in the aqueous phase.
-
Equilibration: Add an equal volume of the octanol phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous Solubility: A Critical Factor for Bioavailability
Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.[22][23][24][25] Poor solubility can be a major hurdle in drug development. Solubility can be assessed under kinetic or thermodynamic conditions.
Given the polar nature of the amino and carboxylic acid groups, 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is expected to have good aqueous solubility, particularly at pH values where it exists as a zwitterion or a salt.
Experimental Determination of Kinetic and Thermodynamic Solubility
Kinetic solubility is often measured in early drug discovery as it is amenable to high-throughput screening.[22][24] Thermodynamic solubility represents the true equilibrium solubility and is typically measured for lead compounds.[22][23]
Caption: Workflows for kinetic and thermodynamic solubility assays.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Filter the suspension to remove any undissolved solid.
-
Quantification: Analyze the clear filtrate using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.
Conclusion
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a fascinating building block that combines the conformational rigidity of a cyclobutane ring with the potent electronic effects of a trifluoromethyl group. Its physicochemical properties are a direct consequence of this unique structural arrangement. While predicted to be a hydrophilic molecule with good aqueous solubility, its pKa values will be significantly influenced by the -CF3 group. This guide provides the theoretical framework and practical, validated protocols for the precise experimental determination of its key physicochemical parameters. A thorough understanding of these properties is essential for any researcher looking to incorporate this promising scaffold into their drug discovery programs.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
- Trifluoromethyl group - Wikipedia.
- What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025, November 10).
- Bharate, S. B., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Pharmaceutical Analysis, 12(3), 209-220.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2022). Molecules, 27(15), 4949.
- 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride. Biosynth.
- LogP—Making Sense of the Value. ACD/Labs.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). International Journal of Molecular Sciences, 26(14), 7865.
- 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (C6H8F3NO2). PubChemLite.
- Aminoacids of the cyclobutane series. (2018). Chemistry of Heterocyclic Compounds, 54(1), 1-18.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Journal of Analytical & Bioanalytical Techniques.
- ADME Solubility Assay. BioDuro.
- The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. Benchchem.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
- How do you calcul
- In vitro solubility assays in drug discovery. (2008, November 15). Expert Opinion on Drug Discovery, 3(11), 1305-1315.
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025, October 18). Pharma Excipients.
- Determination of Pka and Pi Values of Amino Acids Through Titr
- pKa Values of Amino Acids Experiment. Scribd.
- Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem, 16(12), 1936-1945.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021, May 11). Molecules, 26(10), 2855.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2013). Current Organic Chemistry, 17(13), 1395-1414.
- 1-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid 97%. AChemBlock.
- (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. PubChem.
- DETERMIN
- Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. (2020). Organic Process Research & Development, 24(12), 2868-2874.
- Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), potential PET ligands for tumor detection. (2002, May 23). Journal of Medicinal Chemistry, 45(11), 2250-2259.
- Titration Curve of Amino Acids - Experiment, Significance, pKa. (2025, July 23). GeeksforGeeks.
- cis-1-Amino-3-fluoro-cyclobutanecarboxylic acid. NextSDS.
- 1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. Sigma-Aldrich.
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2020). ACS Omega, 5(13), 7436-7443.
- Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (2019, March 13). European Journal of Organic Chemistry, 2019(10), 2004-2012.
- Two Scalable Syntheses of 3‑(Trifluoromethyl)cyclobutane-1-carboxylic Acid. (2020, December 21).
- Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent. (2003).
- 1240529-38-7|3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. BLDpharm.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 9. PubChemLite - 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (C6H8F3NO2) [pubchemlite.lcsb.uni.lu]
- 10. 1240529-38-7|3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. nextsds.com [nextsds.com]
- 12. 1-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid 97% | CAS: 1824498-96-5 | AChemBlock [achemblock.com]
- 13. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. scribd.com [scribd.com]
- 16. scribd.com [scribd.com]
- 17. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 18. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]
- 19. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 20. acdlabs.com [acdlabs.com]
- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rheolution.com [rheolution.com]
